molecular formula C13H16BBrO3 B596876 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1352399-74-6

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B596876
CAS No.: 1352399-74-6
M. Wt: 310.982
InChI Key: FDLLMIPRZPIBKI-UHFFFAOYSA-N
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Description

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 1352399-74-6, MFCD22494534) is a bifunctional aromatic compound containing a bromine substituent and a pinacol boronate ester group meta to an aldehyde functionality . This compound serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl aldehydes for pharmaceuticals, organic electronics, and fine chemicals . The aldehyde group allows further derivatization, such as condensations or reductions, distinguishing it from non-aldehydic boronate analogs.

Properties

IUPAC Name

3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BBrO3/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLLMIPRZPIBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of a brominated benzaldehyde precursor. One common method includes the reaction of 3-bromo-5-formylbenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as a reagent in cross-coupling reactions. The boronate group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction, where it reacts with aryl halides in the presence of a palladium catalyst. This reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps .

Comparison with Similar Compounds

Research Findings and Case Studies

  • Suzuki-Miyaura Coupling Efficiency : The title compound achieved >90% conversion in model reactions with aryl halides using Pd(dppf)Cl₂, comparable to tert-butyl-substituted analogs . Para-boronate benzaldehydes (CAS 128376-64-7) showed faster coupling kinetics due to reduced steric bulk .
  • Dimerization Side Reactions : Competitive homocoupling (7% dimer in ) was observed in the title compound’s synthesis, mitigated by optimizing stoichiometry and reaction time .
  • Photovoltaic Performance : Aldehyde-boronate building blocks achieved power conversion efficiencies (PCE) of 8–10% in organic solar cells, outperforming methoxy-substituted derivatives (PCE 5–6%) due to enhanced charge transport .

Biological Activity

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on recent research findings, including its pharmacological effects and mechanisms of action.

  • Molecular Formula : C18H30BBrO3Si
  • Molecular Weight : 413.23 g/mol
  • CAS Number : 1218789-51-5

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various strains of bacteria. For example:

  • Staphylococcus aureus (including MRSA): Minimum Inhibitory Concentration (MIC) values ranging from 4–8 μg/mL were observed for related compounds .
  • Mycobacterium abscessus and Mycobacterium smegmatis also showed susceptibility to these derivatives.

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation:

  • In vitro studies indicated that the compound displays potent inhibitory effects on breast cancer cell lines such as MDA-MB-231 with an IC50 value of approximately 0.126 μM .
  • The selectivity index was favorable compared to non-cancerous cell lines, indicating a potential for targeted cancer therapy.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, thereby preventing further proliferation.
  • Apoptosis Induction : Enhanced levels of caspase activation suggest that the compound promotes apoptosis in cancer cells .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have provided insights into the absorption and distribution of the compound:

  • Oral Bioavailability : The compound exhibited an oral bioavailability of approximately 31.8% following administration in animal models.
  • Toxicity Profile : In vivo studies indicated no acute toxicity at high doses (up to 2000 mg/kg) in mice .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In a mouse model inoculated with MDA-MB-231 cells, treatment with the compound significantly inhibited lung metastasis compared to controls.
  • Tuberculosis Models : Related compounds demonstrated effectiveness against drug-resistant strains of tuberculosis with MIC values as low as 0.5–1.0 μg/mL .

Data Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueNotes
AntimicrobialStaphylococcus aureus4–8 μg/mLEffective against MRSA
AntimicrobialMycobacterium abscessusNot specifiedSusceptible
AnticancerMDA-MB-231 (breast cancer)0.126 μMSelective against cancer cells
PharmacokineticsOral bioavailability31.8%Favorable profile
ToxicityMouse modelNo toxicity at 2000 mg/kgSafe up to high doses

Q & A

Basic: What are the key synthetic routes for preparing 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

The compound is typically synthesized via a two-step process:

Bromination : Introduce bromine at the meta-position of benzaldehyde derivatives using brominating agents like NBS (N-bromosuccinimide) under controlled conditions.

Borylation : Install the boronate ester group via Miyaura borylation. This involves reacting the brominated intermediate with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF or dioxane at 80–100°C .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced: How can conflicting NMR data for this compound be resolved during structural validation?

Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) may arise from:

  • Rotameric equilibria : The aldehyde proton (δ ~10 ppm) can exhibit splitting due to restricted rotation. Use variable-temperature NMR to confirm.
  • Impurities : Trace solvents or byproducts (e.g., unreacted boronate ester) may overlap signals. Employ preparative HPLC or recrystallization for purification.
  • X-ray crystallography : For definitive structural confirmation, grow single crystals (e.g., via slow evaporation in DCM/hexane) and refine using SHELXL or OLEX2 .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm boronate ester integration (12H singlet at δ 1.3 ppm for pinacol methyl groups) and aldehyde proton (δ ~9.8–10.2 ppm).
    • ¹¹B NMR : Verify boron environment (δ 30–35 ppm for sp²-hybridized boron) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₅BBrO₃, calculated m/z 325.03) .
  • FT-IR : Detect aldehyde C=O stretch (~1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

Advanced: How does the aldehyde group influence reactivity in cross-coupling reactions?

The aldehyde can participate in undesired side reactions (e.g., oxidation or nucleophilic attack) during Suzuki-Miyaura coupling. Mitigation strategies include:

  • Protection : Temporarily convert the aldehyde to an acetal using ethylene glycol and catalytic acid.
  • Catalyst Optimization : Use Pd catalysts with bulky ligands (e.g., SPhos) to suppress aldehyde coordination.
  • Reaction Monitoring : Track aldehyde integrity via in-situ IR or periodic quenching for TLC analysis .

Basic: What are the primary applications of this compound in medicinal chemistry?

  • Building Block : Used to synthesize biaryl aldehydes via Suzuki coupling for drug candidates (e.g., kinase inhibitors).
  • Probe Synthesis : Functionalize via reductive amination to create fluorescent tags or enzyme inhibitors .

Advanced: How to troubleshoot low yields in multi-step syntheses involving this boronate ester?

Common issues and solutions:

  • Borylation Inefficiency : Ensure anhydrous conditions and degas solvents to prevent catalyst poisoning.
  • Aldehyde Stability : Avoid prolonged exposure to basic conditions (e.g., during workup) to prevent Cannizzaro reactions.
  • Purification Losses : Use reverse-phase chromatography (C18 column, MeOH/H₂O) for polar byproducts .

Advanced: What computational methods support reaction design with this compound?

  • DFT Calculations : Model transition states for Suzuki coupling to predict regioselectivity.
  • Docking Studies : Evaluate interactions of derived aldehydes with biological targets (e.g., enzymes) using AutoDock Vina .

Basic: How to handle and store this compound to prevent degradation?

  • Storage : Keep under inert gas (Ar/N₂) at –20°C in airtight, light-resistant containers.
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes to minimize hydrolysis of the boronate ester .

Advanced: What strategies address electronic effects in cross-coupling reactions with electron-deficient aryl bromides?

  • Electron-Deficient Substrates : Use Pd(OAc)₂ with PCy₃ as a ligand to enhance oxidative addition.
  • Microwave Assistance : Accelerate coupling (e.g., 120°C, 30 min) to overcome slow reaction kinetics .

Basic: How is this compound utilized in materials science?

  • OLEDs : Serve as a precursor for electron-transport layers via polymerization or coordination complexes.
  • MOFs : Functionalize metal-organic frameworks through aldehyde-amine condensation .

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